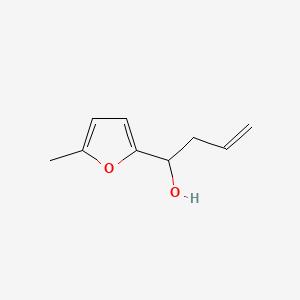

5-Methyl-allyl-furfuryl alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)but-3-en-1-ol |

InChI |

InChI=1S/C9H12O2/c1-3-4-8(10)9-6-5-7(2)11-9/h3,5-6,8,10H,1,4H2,2H3 |

InChI Key |

WYWAZUBJTKJQMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(CC=C)O |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 2 1 Hydroxy 3 Butenyl 5 Methylfuran

Unimolecular Decomposition and Pyrolysis Pathways

The high-temperature chemistry of 2-(1-hydroxy-3-butenyl)-5-methylfuran is anticipated to be governed by a series of unimolecular reactions, including bond fissions, isomerizations, and eliminations.

The thermal stability of 2-(1-hydroxy-3-butenyl)-5-methylfuran is determined by the weakest chemical bonds in the molecule. The initial decomposition steps at high temperatures are likely to involve the cleavage of the C-O bond of the alcohol group or the C-C bond allylic to the furan (B31954) ring, as these are generally weaker than the bonds within the aromatic furan ring.

Drawing parallels with furfuryl alcohol, one of the primary initiation reactions is the dissociation of the C-O bond in the side chain. researchgate.net Another significant pathway for related furanic compounds is the homolytic cleavage of a C-H bond on the methyl group, leading to the formation of a 2-furanylmethyl radical. researchgate.net For 2-(1-hydroxy-3-butenyl)-5-methylfuran, the presence of the allylic group introduces further possibilities, such as the cleavage of the C-C bond between the alcohol carbon and the furan ring.

| Potential Initiating Step | Description | Anticipated Products |

| Side-Chain C-O Cleavage | Homolytic scission of the carbon-hydroxyl bond. | 5-methyl-2-(1-allyl)furyl radical + Hydroxyl radical |

| Side-Chain C-C Cleavage | Fission of the bond between the furan ring and the side chain. | 5-methylfuryl radical + 1-hydroxy-3-butenyl radical |

| Methyl C-H Cleavage | Hydrogen abstraction from the methyl group on the furan ring. | (2-(1-hydroxy-3-butenyl)furan-5-yl)methyl radical + H atom |

This table presents hypothetical initiating decomposition steps for 2-(1-hydroxy-3-butenyl)-5-methylfuran based on the known chemistry of related furan derivatives.

Following the initial bond-breaking events, a cascade of radical reactions is expected to occur. The pyrolysis of 2-methylfuran (B129897) is known to involve the 2-furanylmethyl radical, which undergoes subsequent ring-opening and decomposition to form species like the n-butadienyl radical and carbon monoxide. researchgate.netnih.gov Similarly, the radicals formed from 2-(1-hydroxy-3-butenyl)-5-methylfuran would participate in hydrogen abstraction, addition, and beta-scission reactions.

Hydrogen abstraction from the furan ring or the side chain by other radicals present in the high-temperature environment (such as H atoms or methyl radicals) is a significant pathway. nih.govacs.org Abstraction from the alkyl side chain is often calculated to be a dominant process in substituted furans. researchgate.netnih.gov The resulting radicals are key intermediates that lead to the formation of a wide array of smaller, more stable products.

A hallmark of furan pyrolysis is the isomerization of the ring structure into acyclic forms. nih.gov This process is typically initiated by a hydrogen atom transfer, leading to the formation of carbene intermediates. nih.govrsc.org For 2-methylfuran, unimolecular decomposition proceeds through singlet carbene intermediates that readily undergo ring opening to form collisionally stabilized acyclic C5H6O isomers. researchgate.netnih.gov

In the case of 2-(1-hydroxy-3-butenyl)-5-methylfuran, similar ring-opening pathways are plausible. The furan ring can open to form various unsaturated carbonyl compounds. The presence of the side chain can influence the stability and subsequent reactions of these acyclic intermediates. Quantum chemical studies on furfuryl alcohol and 5-methyl furfural (B47365) indicate that ring-opening isomerizations can occur following a hydrogen shift, with activation barriers that are competitive with other decomposition channels. researchgate.net

Carbene intermediates are central to the thermal decomposition of furan and its derivatives. acs.orgrsc.org They are typically formed via 1,2-hydrogen shifts, converting a C-H bond on the furan ring into a bond at the adjacent carbon, leaving one carbon atom with a lone pair of electrons. Theoretical studies on furan pyrolysis suggest that the formation of cyclic carbenes is a key step leading to major products like carbon monoxide and propyne. acs.orgacs.org

For substituted furans like 2-methylfuran, H-transfer reactions form singlet carbene intermediates which then isomerize. nih.govrsc.org It is expected that 2-(1-hydroxy-3-butenyl)-5-methylfuran would follow suit, with hydrogen shifts on the furan ring leading to the formation of substituted carbene species. researchgate.net These highly reactive intermediates can then undergo ring-opening, insertion reactions, or further rearrangements, driving the formation of the final product slate. While historically considered synthetically challenging, metal-catalyzed generation of (2-furyl)carbene complexes has become a powerful tool in heterocyclic chemistry, highlighting their versatile reactivity. chim.it

Hydrogen shift reactions are fundamental not only to the formation of carbenes but also to other isomerization processes. In addition to shifts within the furan ring, intramolecular hydrogen transfers can occur involving the side chain.

A major product from the pyrolysis of virtually all furanic compounds is carbon monoxide (CO). nih.gov Decarbonylation is a characteristic final step in many decomposition pathways. For furan derivatives, the optimal path to generate CO often involves a ring-opening reaction to form an aldehyde group, which then readily eliminates CO. nih.gov The side-chain functional groups on the furan ring can promote this ring-opening reaction. nih.gov In the decomposition of the 2-furanylmethyl radical (derived from 2-methylfuran), the process involves a series of ring-opening and hydrogen atom transfer reactions, ultimately leading to the n-butadienyl radical and carbon monoxide. researchgate.net A similar sequence of events is anticipated for the radicals derived from 2-(1-hydroxy-3-butenyl)-5-methylfuran.

Catalytic Transformations

Beyond high-temperature pyrolysis, the reactivity of 2-(1-hydroxy-3-butenyl)-5-methylfuran can be precisely controlled using catalysts. An efficient method for the synthesis of enantiomerically pure S-2-(1-hydroxy-3-butenyl)-5-methylfuran has been demonstrated through lipase-mediated asymmetric acylation. nih.gov

In this process, Rhizopus arrhizus lipase (B570770) is used as a biocatalyst to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two stereoisomers. The efficiency and enantioselectivity of this resolution were found to be highly dependent on the immobilization method of the lipase and the reaction conditions. nih.gov Covalent attachment of the lipase onto an epoxy resin provided the highest enantioselectivity and operational stability. nih.gov

| Parameter | Optimized Condition |

| Biocatalyst | Rhizopus arrhizus lipase covalently attached to epoxy resin |

| Solvent | n-Hexane |

| Acyl Donor | Vinyl acetate (B1210297) |

| Substrate Molar Ratio | 5:1 (Vinyl acetate to 2-(1-hydroxy-3-butenyl)-5-methylfuran) |

| Temperature | 30 °C |

| Result | >98% enantiomeric excess (ee) of the S-enantiomer at 52% conversion |

Data from a study on the enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran. nih.gov

This enzymatic transformation highlights a low-temperature, highly selective reaction pathway that contrasts sharply with the complex, non-selective nature of thermal decomposition, yielding high-value, enantiomerically pure products.

Hydrogenation Mechanisms

The hydrogenation of furanic compounds is a critical process for upgrading biomass-derived molecules into valuable chemicals and biofuels. The mechanisms involved are complex and highly dependent on the catalytic system employed.

Hydride and Proton Transfer Mechanisms

The hydrogenation of the carbonyl group in furan derivatives to a hydroxyl group can proceed through various mechanisms, including hydride and proton transfer. In the context of catalytic transfer hydrogenation using an alcohol as a hydrogen donor, the reaction often involves a Meerwein-Ponndorf-Verley (MPV) type reduction. wpmucdn.comnih.gov This process is characterized by the transfer of a hydride from the α-carbon of the alcohol donor to the carbonyl carbon of the furanic substrate. wpmucdn.com

Isotopic labeling studies using deuterated 2-propanol have provided evidence for an intermolecular hydrogen transfer from the α-carbon of the alcohol to the α-carbon of furfural as the rate-limiting step in its hydrogenation. wpmucdn.com First-principles calculations on the catalytic transfer hydrogenation of furfural over a Ni single-atom catalyst suggest a stepwise hydrogen-transfer mechanism. This involves the initial dehydrogenation of the alcohol donor, followed by the transfer of a hydrogen atom to the carbonyl carbon of furfural and another to the carbonyl oxygen. rsc.org

Ionic hydrogenations in superacid media, such as HF-SbF5, also proceed via hydride transfer from an alkane, like isobutane, to an intermediate dication of the furanic compound. researchgate.net

Role of Lewis Acidity in Catalytic Systems

Lewis acidity plays a pivotal role in the hydrogenation of furanic compounds. Lewis acid catalysts can activate the carbonyl group of the furanic substrate, making it more susceptible to nucleophilic attack by a hydride. In catalytic transfer hydrogenation, Lewis acids are hypothesized to facilitate the reaction by the Meerwein-Ponndorf-Verley (MPV) reduction mechanism. wpmucdn.com

Studies have shown a correlation between the catalytic activity and the strength of the Lewis acid, with lanthanide catalysts like DyCl3 demonstrating high activity for furfural conversion to furfuryl alcohol. nih.gov The combination of a Lewis acid with a metal catalyst, such as Ru/C, can lead to a synergistic effect, significantly increasing the conversion rate. nih.gov

| Catalyst System | Role of Lewis Acid | Key Findings | Reference |

| Homogeneous Lewis acid-Ru/C | Activates carbonyl for transfer hydrogenation | Lanthanides show high activity; synergy with Ru/C increases conversion. | nih.gov |

| Metal Chlorides in alcohol | Forms Lewis acidic metal cations | Partially hydrolyzed cations are active sites for furfural reduction. | wpmucdn.com |

| Metal-substituted BEA zeolites | Facilitates MPV reduction | Enables one-pot synthesis of diether products. | wpmucdn.com |

Radical Intermediates in Hydrogenation Pathways

While ionic and concerted mechanisms are more commonly discussed for the hydrogenation of furanic aldehydes, the potential involvement of radical intermediates should not be entirely discounted, particularly under specific reaction conditions or with certain catalysts. However, direct evidence for radical intermediates in the hydrogenation of 2-(1-hydroxy-3-butenyl)-5-methylfuran is not extensively documented in the provided search results. The focus of the available literature is predominantly on hydride transfer and Lewis acid-catalyzed pathways. wpmucdn.comresearchgate.netnih.gov

Influence of Catalyst Type and Surface Interactions

The choice of catalyst and its support material profoundly impacts the efficiency and selectivity of the hydrogenation process. Various transition and noble metals, including Cu, Ni, Pd, Pt, and Ru, have been investigated for the hydrogenation of furfural and its derivatives. researchgate.net

The nature of the support can influence the catalyst's activity and selectivity through factors like surface acidity and metal-support interactions. researchgate.netbohrium.comcetjournal.itaidic.it For instance, the acidity of the support can significantly affect the reaction pathway, with some supports favoring hydrogenolysis. researchgate.net The dispersion of the metallic phase and the particle size are also critical parameters. Highly dispersed metal nanoparticles generally lead to higher activity. bohrium.com

In some systems, the support itself can play a direct role in the reaction. For example, the adsorption of furfural on UiO-66, a metal-organic framework, was found to be significantly stronger than on traditional supports like SiO2 or γ-Al2O3, highlighting the importance of surface interactions. researchgate.net

| Catalyst | Support | Key Influence | Reference |

| Pd | Al2O3, Polystyrene, Magnetite/Polystyrene | Support nature affects catalyst morphology and activity. | cetjournal.itaidic.it |

| Pt | SO4–ZrO2 | Acidic support favors hydrogenolysis to 2-methyl furan. | researchgate.net |

| Cu | SiO2, Al2O3 | Support acidity and metal dispersion affect stability and activity. | bohrium.com |

| Pd | UiO-66 | Stronger adsorption on the support enhances reaction. | researchgate.net |

Etherification Reactions

Etherification is another important transformation of furanic alcohols, leading to the production of valuable furfuryl ethers.

Mechanisms of Furfuryl Ether Formation

The formation of furfuryl ethers from furfuryl alcohols typically proceeds via an acid-catalyzed mechanism. acs.orgsouthwales.ac.uk In the presence of an alcohol and an acid catalyst, the hydroxyl group of the furfuryl alcohol is protonated, forming a good leaving group (water). Subsequent departure of the water molecule generates a stabilized carbocation. This carbocation is then attacked by a nucleophilic alcohol molecule to form the corresponding ether. acs.orgsouthwales.ac.uk

Studies have shown that the etherification of 5-methylfurfuryl alcohol can occur rapidly. For instance, in a model wine solution, 5-methylfurfuryl ethyl ether was formed quickly from 5-methylfurfuryl alcohol. nih.gov

The use of solid acid catalysts like ZSM-5 has been shown to be effective for the etherification of furfuryl alcohol with various short-chain alcohols. acs.orgsouthwales.ac.uk The reaction can be promoted by using orthoesters as sacrificial reagents, which allows the reaction to proceed at lower temperatures, thereby minimizing the formation of undesirable byproducts. acs.orgsouthwales.ac.uk

The mechanism involves the generation of a furfuryl cation, which can then react with an alcohol. acs.org However, this intermediate can also lead to the formation of humin byproducts through polymerization. acs.org

Catalyst Influence on Etherification Selectivity (e.g., ZSM-5)

The selective etherification of furan-based alcohols, such as 2-(1-hydroxy-3-butenyl)-5-methylfuran, is significantly influenced by the choice of catalyst. Zeolite catalysts, particularly ZSM-5, have demonstrated notable efficiency in these reactions. The selectivity of the etherification process is governed by several factors, including the catalyst's acidity, pore structure, and the reaction conditions.

ZSM-5, a medium-pore zeolite with a specific pore diameter, exhibits shape-selectivity that can favor the formation of the desired ether product while minimizing side reactions like polymerization. The acidic sites within the zeolite framework, specifically Brønsted acid sites, are crucial for catalyzing the etherification reaction. These sites protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule and the subsequent nucleophilic attack by another alcohol molecule to form the ether linkage.

Research has shown that the Si/Al ratio of the ZSM-5 catalyst is a critical parameter. acs.org A lower Si/Al ratio corresponds to a higher concentration of acid sites, which can lead to higher conversion rates. However, excessively strong acidity can also promote undesired side reactions, such as the formation of humins, which are polymeric byproducts. Therefore, optimizing the Si/Al ratio is essential for achieving high selectivity towards the desired furfuryl ether. acs.org

In the context of producing ethyl furfuryl ether (EFE) from furfuryl alcohol and ethanol, ZSM-5 with a Si:Al ratio of 30:1 has been identified as a highly efficient catalyst. acs.org The reaction temperature and the ratio of the furan alcohol to the alkyl alcohol are also critical factors that influence the selectivity and yield of the etherification product. acs.org Lower temperatures are generally preferred to suppress the formation of byproducts. acs.org

The performance of ZSM-5 can be compared with other solid acid catalysts. For instance, montmorillonite (B579905) K10, a type of clay catalyst, has also been shown to be effective for the etherification of furfuryl alcohol with ethanol, demonstrating the potential of various solid acids in this transformation. nih.govrsc.org The catalytic performance of these materials often correlates with their Brønsted acidity. rsc.org

Role of Sacrificial Reagents (Orthoesters, Ketals) in Etherification

The use of sacrificial reagents, such as orthoesters (e.g., trimethyl orthoformate - TMOF, triethyl orthoformate - TEOF) and ketals (e.g., dimethoxypropane), has emerged as a strategic approach to enhance the efficiency and selectivity of furfuryl alcohol etherification. acs.org These reagents play a crucial role in mitigating the challenges associated with traditional acid-catalyzed etherification, particularly the formation of water as a byproduct, which can lead to catalyst deactivation and undesired side reactions.

The primary function of these sacrificial reagents is to act as dehydrating agents. In the presence of an acid catalyst like ZSM-5, orthoesters and ketals readily react with the water generated during the etherification process. This in-situ removal of water shifts the reaction equilibrium towards the formation of the ether product, leading to higher yields. acs.org

A significant advantage of using these reagents is the ability to conduct the etherification at considerably lower temperatures. acs.org This is crucial for preventing the degradation of sensitive furan compounds and minimizing the formation of polymeric humin byproducts. acs.org For example, the etherification of furfuryl alcohol in the presence of TMOF or TEOF using a ZSM-5 catalyst can proceed efficiently at temperatures as low as 40-60°C. acs.org

Furthermore, the use of orthoesters can be integrated into a "telescoped" reaction sequence. For instance, in a higher alcohol solvent like ethanol, an orthoester like TMOF can first undergo an exchange reaction catalyzed by ZSM-5 to form the corresponding ethyl orthoester, which then participates in the etherification of furfuryl alcohol to produce ethyl furfuryl ether (EFE). acs.org

The table below summarizes the effect of using an orthoester as a sacrificial reagent on the etherification of furfuryl alcohol.

| Reagent | Catalyst | Temperature (°C) | Conversion (%) | Notes |

| Trimethyl orthoformate (TMOF) | ZSM-5 | 40 | High | - |

| Triethyl orthoformate (TEOF) | ZSM-5 | 60 | Moderate | Additional TEOF added after 1h improved yield. acs.org |

It is important to note that while effective, the use of sacrificial reagents introduces additional components to the reaction mixture that may require separation from the final product. The regeneration and reuse of these reagents are also considerations for developing sustainable and economically viable processes. acs.org

Alcoholysis for Levulinate Ester Production

Acid-Catalyzed Alcoholysis Mechanisms

The acid-catalyzed alcoholysis of furan derivatives, specifically those containing a hydroxymethyl group like furfuryl alcohol, to produce levulinate esters is a significant transformation in biorefinery processes. The reaction mechanism involves a series of steps initiated by the protonation of the furan ring's oxygen atom by an acid catalyst. researchgate.net This protonation makes the furan ring susceptible to nucleophilic attack by an alcohol.

Following the initial protonation, the alcohol molecule attacks the C5 position of the furan ring, leading to the formation of an intermediate. This is followed by a rearrangement and the opening of the furan ring. The proposed mechanism suggests the formation of several intermediates, including 2-alkoxymethylfuran, 4,5,5-trialkoxypentan-2-one, and 5-hydroxy-4,5-dialkoxypentan-2-one, before the final levulinate ester product is formed. researchgate.net

Catalyst Performance and Selectivity in Esterification (e.g., Purolite CT151, Ionic Liquids, Metal Salts)

The choice of catalyst plays a pivotal role in the efficiency and selectivity of the alcoholysis of furan alcohols to levulinate esters. A variety of homogeneous and heterogeneous acid catalysts have been investigated for this transformation.

Purolite CT151 , a macroporous strong acid cation exchange resin, has demonstrated significant efficacy as a heterogeneous catalyst for the synthesis of various alkyl levulinates from furfuryl alcohol. mdpi.comresearchgate.netresearchgate.net It has been shown to be more active than other resins like Amberlyst-15 under similar reaction conditions. mdpi.com The use of Purolite CT151 allows for the reaction to proceed under relatively mild temperatures (80–120 °C) with good yields of the desired levulinate esters. mdpi.comresearchgate.net An advantage of using a solid acid catalyst like Purolite CT151 is its ease of separation from the reaction mixture and its potential for recycling and reuse over multiple reaction cycles without a significant loss of activity. mdpi.comresearchgate.net

The following table presents the yields of various alkyl levulinates prepared from furfuryl alcohol using Purolite CT151 as the catalyst.

| Alcohol | Product | Yield (%) |

| Methanol | Methyl levulinate | - |

| Ethanol | Ethyl levulinate | up to 63% mdpi.com |

| 1-Propanol | Propyl levulinate | - |

| 2-Propanol | Isopropyl levulinate | - |

| 1-Butanol | Butyl levulinate | - |

| 2-Butanol | sec-Butyl levulinate | - |

| Allyl alcohol | Allyl levulinate | - |

Ionic liquids , particularly Brønsted acidic ionic liquids, have also been explored as catalysts for the alcoholysis of biomass-derived feedstocks to produce levulinate esters. nih.gov These catalysts offer advantages such as low vapor pressure and high thermal stability. The combination of a Brønsted acidic ionic liquid with a Lewis acidic metal salt, such as Al2(SO4)3, has been shown to enhance the conversion of cellulosic materials to ethyl levulinate. nih.gov The Brønsted acid component is thought to facilitate the initial hydrolysis and alcoholysis, while the Lewis acid promotes the subsequent conversion to the final ester product. nih.gov

Metal salts , such as chromium(III) chloride (CrCl3) and yttrium(III) chloride (YCl3), can also catalyze the conversion of furfuryl alcohol. nih.gov These salts can generate Brønsted acidity in situ through alcoholysis, which then drives the etherification and subsequent rearrangement to form levulinate esters. nih.gov

Polymerization Behavior and Oligomerization

Acid-Catalyzed Polymerization Mechanisms

The acid-catalyzed polymerization and oligomerization of furan derivatives, including 2-(1-hydroxy-3-butenyl)-5-methylfuran, represent a significant competing reaction pathway, particularly under strongly acidic conditions or at elevated temperatures. The polymerization process is generally initiated by the protonation of the furan ring or the hydroxyl group of the alcohol side chain.

Protonation of the furan ring can lead to the formation of a carbocation intermediate, which can then be attacked by another furan monomer. This process can repeat, leading to the formation of oligomers and polymers, often referred to as humins. These are complex, cross-linked, and often insoluble materials.

Alternatively, the protonation of the hydroxyl group can lead to the formation of a furfuryl carbocation. This carbocation is resonance-stabilized but also highly reactive. It can be attacked by another molecule of the furan alcohol, either at the furan ring or at the double bond of the butenyl side chain, initiating polymerization.

The presence of the allylic double bond in the side chain of 2-(1-hydroxy-3-butenyl)-5-methylfuran introduces additional complexity to the polymerization pathways. This double bond can also participate in polymerization reactions, potentially leading to cross-linking and the formation of more complex polymer structures.

The formation of these polymeric byproducts is generally undesirable as it reduces the yield of the target products, such as ethers or levulinate esters, and can lead to catalyst deactivation by blocking active sites. Therefore, controlling the reaction conditions, such as temperature, catalyst acidity, and reactant concentrations, is crucial to minimize these polymerization and oligomerization reactions.

The polymerization and transformation of 2-(1-hydroxy-3-butenyl)-5-methylfuran, a molecule of interest in biorenewable materials, involves a complex network of chemical reactions. Understanding these pathways is crucial for controlling the properties of the resulting materials and minimizing the formation of undesirable byproducts. This article delves into the mechanistic details of its polymerization, focusing on the roles of ring-opening, Diels-Alder reactions, the formation of conjugated systems, interactions with biomass components, the influence of reaction conditions, and the generation of humins.

2 Role of Ring-Opening and Diels-Alder Reactions in Polymer Structure

The polymerization of furan-containing compounds like 2-(1-hydroxy-3-butenyl)-5-methylfuran can proceed through various mechanisms, with ring-opening and Diels-Alder reactions playing a significant role in determining the final polymer architecture. While direct polymerization of the furan ring is a primary pathway, the opening of the furan ring can lead to the formation of new reactive species that can participate in subsequent reactions. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a key cross-linking mechanism in furan-based polymers. rsc.org This reaction typically involves a furan ring acting as the diene and a suitable dienophile. In the context of 2-(1-hydroxy-3-butenyl)-5-methylfuran polymerization, the allyl group within the molecule or other unsaturated species formed during the reaction can potentially act as dienophiles. The reaction between an electron-rich diene (the furan ring) and an electron-poor dienophile is energetically favorable. nih.gov The reversibility of the Diels-Alder reaction is a notable feature, which can be influenced by temperature and other reaction conditions. rsc.org

Studies on similar furanic polymers, such as polyfurfuryl alcohol (PFA), have shown that Diels-Alder reactions can occur between linear polymer chains and furan rings that have undergone ring-opening, leading to a cross-linked and more complex polymer structure. researchgate.netresearchgate.net This cross-linking is irreversible and contributes to the thermosetting properties of the material. researchgate.net The formation of these cross-links via Diels-Alder reactions significantly impacts the mechanical and thermal properties of the final polymer.

3 Formation of Conjugated Systems and Carbonaceous Products during Polymerization

During the acid-catalyzed polymerization of furan derivatives, the formation of conjugated systems is a common phenomenon. These conjugated structures arise from a series of condensation and elimination reactions that lead to extended networks of double bonds. The presence of these systems is responsible for the characteristic dark color of many furan-based polymers.

The polymerization process can also lead to the formation of carbonaceous products. These materials are highly cross-linked and have a high carbon content. The formation of such products is often associated with more severe reaction conditions, such as higher temperatures and acid concentrations. The mechanisms leading to these carbonaceous materials involve extensive intermolecular reactions, including aldol-type condensations and further cross-linking of the polymer chains.

4 Interaction and Crosslinking with Lignin (B12514952) and Other Biomass Components

Given that 2-(1-hydroxy-3-butenyl)-5-methylfuran is a biomass-derived molecule, its interaction and potential for cross-linking with other biomass components, particularly lignin, is of significant interest for the development of fully bio-based materials. Lignin, a complex polymer rich in aromatic and hydroxyl groups, presents opportunities for chemical modification and integration into new polymer networks.

The hydroxyl groups present in both 2-(1-hydroxy-3-butenyl)-5-methylfuran and lignin can participate in etherification reactions under acidic conditions, forming ether linkages that cross-link the two components. Additionally, the furan ring and the allyl group of the furan derivative can engage in various reactions with the functional groups of lignin. For instance, the allylic double bond could potentially react with phenolic hydroxyl groups in lignin through mechanisms like the thiol-ene reaction, although this typically requires specific initiators. The ability to tune the properties of these composite materials can be achieved by using different cross-linking agents and by controlling the degree of interaction between the furan-based polymer and lignin.

6 Formation of Undesired Byproducts (e.g., Humin)

A significant challenge in the acid-catalyzed conversion of biomass-derived furan compounds is the formation of insoluble, dark-colored byproducts known as humins. nih.govnih.gov Humins represent a loss of valuable carbon and can cause processing difficulties. nih.gov The formation of humins is a complex process involving multiple reaction pathways.

One of the key proposed mechanisms for humin formation involves the rehydration of the furan ring. nih.govnih.gov In the case of 5-hydroxymethylfurfural (B1680220) (HMF), a related and well-studied furan, rehydration can lead to the formation of 2,5-dioxo-6-hydroxy-hexanal (DHH). nih.gov This highly reactive intermediate can then undergo aldol-type addition and condensation reactions with other furan molecules or itself, initiating the formation of the polymeric humin structure. nih.gov Similar pathways are plausible for derivatives like 2-(1-hydroxy-3-butenyl)-5-methylfuran. The presence of the 5-methyl group on the furan ring may influence the rate and pathway of these side reactions. nih.gov

Computational Chemistry and Theoretical Modeling of 2 1 Hydroxy 3 Butenyl 5 Methylfuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are used to determine molecular structures, reaction energetics, and various spectroscopic properties.

Potential Energy Surface Analysis of Reaction Pathways

The potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. youtube.com By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy paths for chemical reactions. youtube.comrsc.org

For furan (B31954) derivatives, PES analysis is crucial for understanding thermal decomposition and rearrangement reactions. researchgate.net Studies on molecules like 2-furfuryl alcohol and 2-methylfuran (B129897) reveal several key reaction pathways that are likely relevant to 2-(1-hydroxy-3-butenyl)-5-methylfuran:

Ring-Opening and Isomerization: The furan ring can undergo cleavage of a C-O or C-C bond, leading to various acyclic isomers. researchgate.net These reactions typically have high energy barriers. researchgate.net

Carbene Formation: Hydrogen shift reactions can lead to the formation of carbene intermediates, which are important in pyrolysis mechanisms. researchgate.net

Side-Chain Reactions: The substituents on the furan ring, such as the hydroxymethyl or alkyl groups, have their own characteristic reactions, including dehydration and dehydrogenation.

Quantum chemical calculations on 2-methylfuran have been used to map the PES for its pyrolysis, identifying transition states for various unimolecular decomposition reactions. researchgate.net Similarly, the PES for furan hydrogenation and ring-opening has been extensively studied on catalyst surfaces. researchgate.net For 2-(1-hydroxy-3-butenyl)-5-methylfuran, a PES analysis would be essential to understand its stability and how the interplay between the furan core, the hydroxyl group, and the allyl side-chain dictates its reaction pathways.

Bond Dissociation Energies and Radical Stabilization

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength and is critical for predicting the initial steps of thermal decomposition and radical-initiated reactions. researchgate.netucl.ac.uk High-level quantum chemical methods like CBS-QB3, G3, and G4 are often used to calculate accurate BDEs. researchgate.netresearchgate.netacs.org

Studies on furan and its derivatives show that C-H bonds directly on the furan ring are remarkably strong, with BDEs that can exceed 500 kJ mol⁻¹. acs.org This high strength is attributed to the thermodynamic instability of the resulting furyl radicals, which cannot effectively delocalize the unpaired electron due to the ring's geometry. acs.org In contrast, C-H bonds on alkyl side-chains (benzylic-like positions) are significantly weaker. acs.org

For 2-(1-hydroxy-3-butenyl)-5-methylfuran, several key BDEs would determine its radical chemistry:

The O-H bond in the alcohol group.

The C-O bond connecting the side chain to the furan ring.

The C-H bonds at the carbon bearing the hydroxyl group and at the allylic position, which are expected to be weaker due to the potential for resonance stabilization in the resulting radical.

The C-H bonds of the methyl group attached to the furan ring.

The table below shows BDE values calculated at the CBS-QB3 level for the weakest bonds in several related furan compounds, providing a reference for the expected bond strengths in similar molecules. researchgate.net

| Compound | Weakest Bond | Bond Dissociation Energy (kJ/mol) |

| Furan | C-H | 499 |

| 2-Methyl Furan | C-H (methyl) | 363 |

| Furfural (B47365) | C-H (formyl) | 376 |

| 2-Furfuryl Alcohol | C-O | 322 |

| 5-Methyl Furfural | C-H (methyl) | 351 |

This interactive table presents Bond Dissociation Energies calculated for various furan derivatives, offering insights into their relative bond strengths. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity. globalresearchonline.net Quantum chemical calculations are used to visualize these orbitals and predict sites susceptible to electrophilic or nucleophilic attack. globalresearchonline.netresearchgate.net

Furan and its derivatives are considered π-electron-rich aromatic systems, making them more reactive towards electrophiles than benzene. ucalgary.cayoutube.com The oxygen heteroatom donates electron density into the ring, activating it for electrophilic substitution, which preferentially occurs at the C2 and C5 positions. youtube.compearson.com

For 2-(1-hydroxy-3-butenyl)-5-methylfuran, computational analysis would likely show:

High electron density within the furan ring, making it the primary site for electrophilic attack.

The HOMO localized primarily on the furan ring and potentially the allyl group's double bond, indicating these are the main nucleophilic centers.

The LUMO distributed over the conjugated system, indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps would highlight the electron-rich (negative potential) areas around the furan oxygen and π-system, and electron-poor (positive potential) areas near the hydroxyl proton. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it ideal for studying complex reaction mechanisms. globalresearchonline.netresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are widely used to map out the step-by-step pathways of chemical reactions, including the identification of all intermediates and, crucially, the transition states that connect them. pku.edu.cnrsc.orgacs.org This provides a detailed mechanistic understanding that is often difficult to obtain experimentally.

For furan derivatives, DFT has been successfully applied to a wide range of reactions:

Cycloadditions: The Diels-Alder reaction of furans with various dienophiles has been extensively studied to understand mechanism, regioselectivity, and stereoselectivity. nih.govresearchgate.netpku.edu.cn

Catalytic Hydrogenation/Hydrodeoxygenation: DFT is used to model the interaction of furans with metal catalyst surfaces (e.g., Pd, MoS₂), elucidating the mechanism of C-O bond cleavage and hydrogenation that converts biomass-derived furans into fuels and valuable chemicals. researchgate.netrsc.orgacs.org

Palladium-Catalyzed Cascade Reactions: DFT has been instrumental in understanding complex cascade reactions that synthesize highly substituted furans, mapping out catalytic cycles involving steps like carbopalladation and reductive elimination. acs.org

A DFT study of 2-(1-hydroxy-3-butenyl)-5-methylfuran could investigate its reactivity in similar transformations, for example, the intramolecular Diels-Alder reaction involving the allyl group and the furan ring, or its behavior under catalytic reduction conditions.

Determination of Activation Barriers and Gibbs Free Energies

A key output of DFT studies on reaction mechanisms is the calculation of activation energies (Eₐ) and Gibbs free energies of activation (ΔG‡). nih.gov These values determine the rates of chemical reactions and allow for the prediction of dominant reaction pathways under specific conditions (e.g., temperature, solvent). nih.govacs.org

For example, DFT calculations have shown that for the conversion of furfural on a palladium surface, the activation energy for reduction to furfuryl alcohol is lower than that for decarbonylation to furan. acs.org In Brønsted acid-catalyzed reductions of furans, DFT calculations of the Gibbs free energies for protonation and subsequent hydride attack can rationalize the observed product distributions. acs.org Similarly, in palladium-catalyzed hydrosilylation reactions, DFT has been used to identify the rate-determining step and explain the observed regioselectivity by comparing the activation barriers of competing transition states. acs.org

| Reacting System | Reaction Step | Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Furfural on Pd(111) | Hydrogenation to Furfuryl Alcohol | DFT-GGA | 13.8 | -11.5 |

| Furfural on Pd(111) | Decarbonylation to Furan | DFT-GGA | 23.3 | -16.4 |

| gem-Difluoroallene | Hydrosilylation (H-insertion) | DFT | 17.6 | N/A |

| gem-Difluoroallene | Hydrosilylation (Si-insertion) | DFT | 22.5 | N/A |

This interactive table showcases activation and reaction energies for key transformations of furan derivatives, calculated using Density Functional Theory. Data sourced from studies on furfural conversion acs.org and allene (B1206475) hydrosilylation acs.org.

By applying these computational techniques to 2-(1-hydroxy-3-butenyl)-5-methylfuran, researchers could predict its thermodynamic stability, map its potential reaction pathways, and design conditions to favor desired chemical transformations.

Analysis of Intermediates and Adsorption Modes on Catalytic Surfaces

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the behavior of furan derivatives on catalyst surfaces, which is fundamental to processes like hydrogenation and hydrodeoxygenation. For molecules like 2-(1-hydroxy-3-butenyl)-5-methylfuran, the interaction with a catalyst surface dictates the reaction pathway and product selectivity.

Theoretical models reveal several possible adsorption modes for furanic compounds. researchgate.net The molecule can interact with the catalytic surface through the furan ring's π-system, the oxygen atom's lone pair, or the functional groups on the side chain. researchgate.netfh-salzburg.ac.at The specific geometry of adsorption is a key determinant of the subsequent chemical transformations. For instance, in the hydrogenation of furfural, a related compound, η¹(O) aldehyde adsorption on a copper surface is proposed to favor the formation of furfuryl alcohol, whereas η²(C=O) adsorption is thought to facilitate the production of methylfuran. researchgate.net

DFT calculations on various metal surfaces, including iron, nickel, and palladium, as well as metal oxides, help in determining the most stable adsorption configurations and the energetics of intermediate species. nih.govcam.ac.uk These studies often analyze the charge density differences and density of states (DOS) to characterize the nature of the surface-adsorbate bond. cam.ac.uk For furan on a Ge(100) surface, DFT simulations have shown that [4+2] cycloaddition and deoxygenation adducts are thermodynamically preferred. nih.gov In the case of 2-(1-hydroxy-3-butenyl)-5-methylfuran, the hydroxyl and allyl groups introduce additional complexity and potential interaction points with the catalyst.

The nature of the catalyst itself, whether it's a flat, kinked, or stepped surface, also significantly influences the adsorption energy and geometry. cam.ac.uk Computational models can simulate these different surface facets to provide a detailed picture of catalytic activity. The table below summarizes common adsorption modes for furanic compounds on catalyst surfaces as predicted by computational models.

| Adsorption Mode | Description | Implication for Reactivity |

| π-type | The furan ring lies parallel to the catalyst surface, interacting through its π-electron system. | Favors reactions involving the furan ring, such as ring opening or hydrogenation. |

| σ-type | The oxygen atom of the furan ring or the hydroxyl group coordinates directly with a metal atom on the surface. | Can activate the C-O bond for cleavage (hydrodeoxygenation). |

| Functional Group Interaction | The allyl group's double bond or the hydroxyl group interacts with the surface. | Can lead to hydrogenation of the side chain or dehydration reactions. |

Investigation of Dispersion Interactions and Solvent Effects

Computational models are increasingly capable of accurately describing non-covalent interactions, such as dispersion forces (van der Waals forces), and the influence of solvents, both of which play a critical role in the condensed phase chemistry of 2-(1-hydroxy-3-butenyl)-5-methylfuran.

Dispersion interactions are crucial for the accurate prediction of adsorption energies on catalytic surfaces and for understanding intermolecular interactions in the liquid phase. Theoretical studies on the interaction between furan and other molecules have shown that dispersion energy is a dominant attractive force in certain geometries. nih.gov For aromatic molecules adsorbing on metal surfaces, van der Waals-corrected DFT functionals have been shown to provide results that are in better agreement with experimental data. cam.ac.uk

The choice of solvent can dramatically alter reaction rates and selectivities. acs.org Computational models, often using a Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can predict how the solvent stabilizes or destabilizes reactants, transition states, and products. For example, in the Diels-Alder reaction of furan with maleic anhydride, quantum chemical calculations showed that while the endo-isomer is kinetically favored in the gas phase, the inclusion of solvent effects in the model correctly predicts the experimentally observed preference for the exo-isomer in acetonitrile. chemrxiv.org Similarly, the catalytic hydrogenation of furfural shows that solvent choice significantly modifies product selectivity, a phenomenon that can be rationalized through computational analysis of reactant and product stabilization. acs.org

The interaction of furan derivatives with biomolecules, such as proteins, is also governed by a combination of forces including hydrogen bonds, van der Waals forces, and hydrophobic interactions, all of which can be modeled using molecular docking simulations. nih.gov

Molecular Modeling and Simulation

Beyond static calculations of properties and interactions, molecular modeling and simulation techniques allow for the dynamic study of 2-(1-hydroxy-3-butenyl)-5-methylfuran, from predicting its spectroscopic fingerprints to simulating its behavior in complex processes like polymerization.

Prediction of Spectroscopic Signatures (NMR, FTIR) for Structural Elucidation

DFT calculations have become a standard tool for the prediction and interpretation of spectroscopic data. By calculating the optimized molecular geometry and the corresponding vibrational frequencies and nuclear magnetic shieldings, it is possible to generate theoretical FT-IR and NMR spectra that can be compared with experimental results for structural validation. nih.gov

For furan derivatives, theoretical calculations at levels like B3LYP/6-311++G(d,p) have shown good agreement with experimental FT-IR and NMR spectra. nih.govresearchgate.net The process involves optimizing the ground-state geometry of 2-(1-hydroxy-3-butenyl)-5-methylfuran and then performing frequency calculations to obtain the vibrational modes (for FT-IR) and GIAO (Gauge-Including Atomic Orbital) calculations for the NMR chemical shifts. A potential energy distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific molecular motions. nih.gov

These predictive capabilities are particularly valuable for distinguishing between isomers or for identifying transient species in a reaction mixture. The table below illustrates the kind of data that can be generated and compared.

| Spectroscopic Technique | Computational Prediction | Experimental Correlation |

| FT-IR | Calculation of vibrational frequencies and their intensities. | Comparison with experimental absorption bands to assign functional groups and confirm molecular structure. |

| ¹H NMR | Calculation of proton chemical shifts relative to a standard (e.g., TMS). | Comparison with experimental spectra to assign protons to their chemical environment. |

| ¹³C NMR | Calculation of carbon chemical shifts. nih.gov | Comparison with experimental spectra to confirm the carbon skeleton of the molecule. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying functional groups and monitoring chemical changes, such as those occurring during the polymerization of furan-based monomers. unipd.it

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a characteristic "fingerprint" of the functional groups present. For 5-Methyl-allyl-furfuryl alcohol, the FTIR spectrum would exhibit distinct peaks corresponding to the O-H group of the alcohol, the C-O bonds of the alcohol and ether within the furan (B31954) ring, the C=C bonds of the furan ring and the allyl group, and the C-H bonds.

During polymerization, significant changes in the FTIR spectrum are observed. researchgate.net The broad O-H stretching band of the alcohol diminishes, while new bands corresponding to the formation of methylene (B1212753) bridges and other cross-linked structures appear. researchgate.netresearchgate.net The polymerization of furfuryl alcohol often involves the opening of the furan ring to form γ-diketone structures, which can be identified by the appearance of a new unconjugated C=O stretching peak around 1714 cm⁻¹. researchgate.netresearchgate.net

The table below summarizes key FTIR absorption bands relevant to the analysis of this compound and its polymeric derivatives. unipd.itresearchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance in Analysis |

| ~3350 (broad) | O-H stretch (alcohol) | Indicates presence of hydroxyl groups; decreases during polymerization. |

| ~2900 | C-H stretch (methylene bridges) | Appears upon polymerization, indicating formation of polymer backbone. researchgate.net |

| ~1714 | C=O stretch (unconjugated ketone) | Suggests furan ring opening to form γ-diketone structures during polymerization. researchgate.net |

| ~1600 | C=C stretch (furan ring) | Characteristic of the furan ring structure. |

| ~1015 | C-O-C stretch (furan ring) | A sharp peak characteristic of the furan ring. unipd.it |

| ~790 | C-H bend (aromatic, out-of-plane) | Indicates the presence of the furan ring. researchgate.net |

This table is interactive. Users can sort and filter the data.

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds, such as C=C and C-C bonds, which are abundant in the backbone of polymers derived from this compound. semi.ac.cn This makes it an excellent tool for studying polymer structure and polymerization kinetics. semi.ac.cnsemanticscholar.org

A significant advantage of Raman spectroscopy is its ability to monitor the formation of conjugated systems. As polymerization of furan derivatives proceeds, linear chains can develop conjugated double bond sequences. unipd.itresearchgate.net These conjugated systems give rise to strong Raman signals, often enhanced under UV excitation (UV Resonance Raman or UVRR spectroscopy). semanticscholar.org UVRR spectroscopy can selectively probe the electronic transitions of the conjugated parts of the polymer, providing detailed information about the extent of conjugation and the structure of the polymeric chains. semanticscholar.orgchemrxiv.org Studies on poly(furfuryl alcohol) (PFA) have shown that Raman spectroscopy, especially with UV excitation, is fundamental for understanding the complex chemistry, confirming that PFA primarily polymerizes into linear, non-conjugated furan chains initially, with conjugation developing in later stages. unipd.itsemanticscholar.org

The following table highlights characteristic Raman shifts for analyzing furan-based polymers. unipd.itsemanticscholar.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance in Analysis |

| ~1600-1700 | C=C stretch (conjugated systems) | Intensity increases with the formation of conjugated double bonds during polymerization. |

| ~1350-1450 | CH₂ deformation | Related to the methylene bridges formed during polymerization. |

| ~1017 | Furan ring breathing | A strong peak characteristic of the furan moiety. unipd.it |

| ~975 | Furan ring mode | A characteristic doublet with the 1017 cm⁻¹ peak observed under UV excitation. unipd.it |

This table is interactive. Users can sort and filter the data.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the operational limits and degradation behavior of polymeric materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com It is widely used to evaluate the thermal stability of polymers, providing key parameters such as the onset of decomposition temperature and the percentage of residual mass at high temperatures (char yield). youtube.com

For polymers derived from this compound, TGA would reveal their stability against heat. Furan-based resins, like poly(furfuryl alcohol), are known for their excellent thermal stability and high char yield upon pyrolysis. mdpi.compolysciences.com TGA studies on furan-based polyamides and composites show they are often stable up to 350-400 °C. researchgate.netresearchgate.net The decomposition of PFA typically occurs in multiple steps, which can be analyzed to understand the degradation mechanism. researchgate.net TGA can also be coupled with other techniques like FTIR or Mass Spectrometry (MS) to identify the volatile products released during decomposition, offering deeper insight into the degradation pathways. youtube.com

Key parameters obtained from a TGA curve for a furan-based polymer are presented in the table below. researchgate.netresearchgate.net

| Parameter | Description | Typical Values for Furan Resins |

| T₅% / T₁₀% | Temperature at 5% / 10% weight loss | Indicates the onset of significant thermal degradation (e.g., T₁₀% around 378 °C for PFA). researchgate.net |

| Td-max | Temperature of maximum degradation rate | The peak temperature in the derivative TGA (DTG) curve, indicating the point of fastest decomposition. researchgate.net |

| Char Yield | Residual mass percentage at high temperature (e.g., 800 °C) | High char yield (e.g., 53-64%) is characteristic of furan resins and contributes to their fire resistance. researchgate.net |

This table is interactive. Users can sort and filter the data.

Surface and Morphological Characterization (primarily for catalysts or polymerized materials)

When this compound is used to create polymeric films, composites, or coatings, the characterization of their surface and morphology becomes critical. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are employed for this purpose.

AFM can be used to investigate the surface topography of polymer films at the nanoscale. For instance, in blends of poly(furfuryl alcohol) and polycaprolactone, AFM has been used to assess surface roughness and confirm the miscibility of the components by the absence of macroscopic phase separation. mdpi.com

SEM provides high-resolution images of the surface morphology, revealing features like porosity, cracks, or the dispersion of fillers in a composite material. TEM is used to study the internal structure, such as the dispersion of nanoparticles within a polymer matrix, as demonstrated in studies of PFA/silica nanocomposites. scientific.net These morphological details are crucial as they directly influence the mechanical and physical properties of the final material.

Scanning Electron Microscopy (SEM) for Material Morphology and Distribution

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, topography, and composition of solid materials at the micro- and nanoscale. In the context of catalysis, SEM is instrumental in examining the size, shape, and dispersion of active metal particles on a support material, as well as identifying any changes in the catalyst's surface structure that may occur during a reaction, such as sintering or coke formation. mdpi.com

In studies related to the conversion of furan compounds, SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), is employed to analyze the morphology of catalysts. For instance, in the development of catalysts for toluene (B28343) catalytic combustion, SEM analysis of Cu-Mn composite metal oxide catalysts revealed a fibrous network structure with good particle dispersion. researchgate.net Similarly, the morphology of Co/SiO2 catalysts used in the hydrogenation of furfural (B47365) to furfuryl alcohol was examined using TEM, a related electron microscopy technique, to observe the state of the catalyst before and after the reaction. mdpi.com

Table 1: Illustrative SEM Analysis of Catalysts in Related Furan Chemistry

| Catalyst System | Analytical Focus | Observation | Reference |

| Cu-Mn Composite Oxide | Morphology and Structure | Fibrous network structure with good particle dispersion. | researchgate.net |

| Co/SiO2 | Catalyst Stability | Comparison of catalyst morphology before and after furfural hydrogenation. | mdpi.com |

Note: This table is illustrative and based on catalyst characterization in related furan chemistry, not directly on this compound.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. It provides information on the phase composition, crystallite size, and lattice parameters of a catalyst. By analyzing the diffraction pattern, researchers can identify the crystalline phases of the active components and the support, as well as detect the formation of new phases or alloys.

In the context of furan conversion, XRD is widely used to characterize the crystalline nature of the synthesized catalysts. For example, in the vapor-phase hydrogenation of furfural, XRD patterns of hydrotalcite-impregnated copper and chromium-doped copper catalysts were used to identify the characteristic peaks of MgO and CuO, confirming the composition of the catalyst. researchgate.net The technique is also crucial in studying the effect of catalyst preparation methods on the final structural properties. researchgate.net

Table 2: Representative XRD Data for Catalysts in Furan Conversion

| Catalyst | Identified Crystalline Phases | Key Findings | Reference |

| Cu-Cr/Hydrotalcite | MgO, CuO | Confirmed the presence of expected metal oxides. | researchgate.net |

| Pt/MnO2/GO | - | Used to characterize the as-synthesized samples. | researchgate.net |

Note: This table presents representative data for catalysts used in furan chemistry and not for this compound.

Nitrogen Physisorption for Porosity Analysis

Nitrogen physisorption is the standard method for determining the textural properties of porous materials, including catalysts. By measuring the amount of nitrogen gas adsorbed onto and desorbed from a material at liquid nitrogen temperature, one can determine key parameters such as the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution. researchgate.netacs.org

These textural properties are vital for a catalyst's performance as they influence the accessibility of active sites to reactant molecules. In the study of catalysts for furan conversions, nitrogen physisorption is a routine characterization technique. For instance, the analysis of Mg-Al hydrotalcite-based catalysts used in the aldol (B89426) condensation of furfural involved nitrogen physisorption to determine the BET surface area and pore volume. researchgate.net The results of such analyses are crucial for correlating the catalyst's structure with its activity and stability. researchgate.net

Table 4: Textural Properties of Catalysts from Nitrogen Physisorption in Related Furan Chemistry

| Catalyst Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Insight | Reference |

| Mg-Al Hydrotalcite | Varies with preparation | Varies with preparation | Textural properties are highly dependent on the synthesis and degassing procedures. | researchgate.net |

| Ni-based catalysts on Yttrium-Zirconium Oxide | Varies with promoter loading | - | Larger surface areas can correlate with higher methane (B114726) conversion rates in dry reforming. | researchgate.net |

Note: The data in this table is illustrative of catalyst characterization in related fields and not specific to this compound.

Q & A

Basic: What are the established methods for synthesizing 5-Methylfurfuryl alcohol, and how do reaction conditions influence yield and purity?

Answer:

5-Methylfurfuryl alcohol is synthesized via catalytic hydrogenation of 5-methylfurfural (MF). Efficient methods include:

- Sulfonate-modified Cu catalysts for selective hydrogenation, achieving >85% yield under mild conditions (e.g., 180°C, 15–30 min) with formic acid as a hydrogen donor .

- Zirconium-based catalysts (e.g., 2-zirconium hydroxyphosphinyl acetate) for liquid-phase hydrogenation, optimizing solvent systems (e.g., THF) to suppress side reactions like dimerization .

Key variables affecting yield include temperature, hydrogen donor purity, and catalyst stability. Impurities such as 5-methyltetrahydrofuran (MTHFA) may form under prolonged reaction times.

Basic: What analytical techniques are recommended for characterizing 5-Methylfurfuryl alcohol and its derivatives?

Answer:

- Chromatography :

- Spectroscopy :

Advanced: How does the acid-catalyzed polymerization of 5-Methylfurfuryl alcohol proceed, and what factors control molecular weight distribution?

Answer:

The polymerization mechanism involves acid-initiated polycondensation :

- Protic acids (e.g., H2SO4) protonate the hydroxyl group, triggering furan ring opening and cross-linking.

- Gel Permeation Chromatography (GPC) reveals molecular weight distributions (Mw/Mn = 1.5–2.5) influenced by:

Advanced: What contradictions exist in the toxicity data of 5-Methylfurfuryl alcohol, and how can they be resolved in risk assessment?

Answer:

- Data Gaps : Limited in vivo studies on chronic exposure; EFSA reviews highlight conflicting results on genotoxicity for structural analogs like 5-HMF .

- Resolution Strategies :

- Comparative metabolomics using in vitro hepatocyte models to map metabolic pathways (e.g., cytochrome P450 oxidation).

- Dose-response studies in rodents, focusing on bioaccumulation in lipid-rich tissues .

Contradictions often arise from extrapolating data from furfuryl alcohol (higher reactivity) without adjusting for methyl substitution .

Advanced: How do catalytic systems influence the hydrogenation of 5-methylfurfural to 5-Methylfurfuryl alcohol, and what mechanisms are proposed?

Answer:

- Catalyst Design :

- Mechanistic Insights :

Basic: What are the primary applications of 5-Methylfurfuryl alcohol in material science?

Answer:

- Bio-based Polymers : Serves as a monomer for furanic resins with superior thermal stability (decomposition >300°C) compared to petrochemical analogs .

- Composite Materials : Functionalized derivatives enhance interfacial adhesion in cellulose-reinforced plastics .

- Green Chemistry : Used in Diels-Alder reactions for synthesizing water-soluble graphene dispersions, enabling eco-friendly conductive coatings .

Advanced: How do solvent systems impact the stability and reactivity of 5-Methylfurfuryl alcohol in synthetic workflows?

Answer:

- Polar aprotic solvents (e.g., THF, DMF): Stabilize the furan ring via hydrogen bonding, reducing unwanted ring-opening reactions .

- Aqueous systems : Promote hydrolysis at elevated temperatures (>100°C), forming 5-methyllevulinic acid as a degradation product .

- Solvent-free conditions : Accelerate polymerization but require rigorous moisture control to prevent side reactions .

Basic: What spectroscopic markers distinguish 5-Methylfurfuryl alcohol from structurally related furan derivatives?

Answer:

- FTIR : A strong O-H stretch at 3400 cm⁻¹ and furan ring C=C vibrations at 1600 cm⁻¹ .

- ¹H NMR : Distinct signals at δ 6.15 ppm (furan proton), δ 4.45 ppm (hydroxymethyl group), and δ 2.25 ppm (methyl substituent) .

- MS : Molecular ion peak at m/z 112 (M⁺) with fragmentation patterns showing loss of –CH2OH (m/z 81) .

Advanced: What role does 5-Methylfurfuryl alcohol play in sustainable catalysis, and how is its environmental impact assessed?

Answer:

- Catalytic Upgrading : Acts as a platform chemical for synthesizing bio-jet fuels via hydrodeoxygenation (HDO) over Mo2C catalysts .

- Life Cycle Analysis (LCA) : Studies indicate a 40% reduction in carbon footprint compared to petroleum-derived alcohols when sourced from lignocellulosic biomass .

Challenges include optimizing atom economy in multi-step reactions and minimizing wastewater from purification .

Advanced: How can computational modeling predict the reactivity of 5-Methylfurfuryl alcohol in novel synthetic pathways?

Answer:

- DFT Calculations : Map reaction pathways for hydrogenation, identifying transition states (e.g., energy barriers for furan ring activation) .

- Machine Learning : Predict solvent-catalyst interactions using descriptors like Hansen solubility parameters and metal electronegativity .

Validated models reduce experimental screening time by 60% in catalyst design workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.